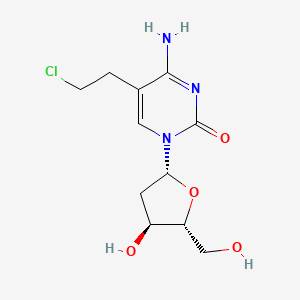

5-(2-Chloroethyl)-2'-deoxycytidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

90301-75-0 |

|---|---|

Molekularformel |

C11H16ClN3O4 |

Molekulargewicht |

289.71 g/mol |

IUPAC-Name |

4-amino-5-(2-chloroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H16ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1-3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1 |

InChI-Schlüssel |

KQDWMXVMXQCPIZ-DJLDLDEBSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CCCl)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)CCCl)CO)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a synthetic pyrimidine nucleoside analog that has demonstrated notable biological activity, particularly as an antiviral agent. This technical guide provides a comprehensive overview of its physicochemical properties, available experimental data, and its proposed mechanism of action. The information presented is intended to support further research and development efforts involving this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available for CEDC, other properties have been inferred from closely related analogs, such as 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU), and are indicated as such.

| Property | Value | Source/Notes |

| CAS Number | 90301-75-0 | [1] |

| Molecular Formula | C₁₁H₁₆ClN₃O₄ | [1] |

| Molecular Weight | 289.717 g/mol | [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | General solubility for similar nucleosides suggests solubility in DMSO and aqueous solutions. |

| Storage Temperature | 2-8°C | Inferred from 5-Chloro-2'-deoxycytidine |

Synthesis and Purification

-

Protection of the deoxyribose hydroxyl groups: The 3' and 5' hydroxyl groups of a starting deoxycytidine derivative are typically protected using protecting groups like acetyl or silyl ethers to prevent unwanted side reactions.

-

Modification at the C5 position: The chloroethyl group is introduced at the C5 position of the pyrimidine ring. This can be achieved through various organic synthesis methods, potentially involving a precursor like 5-formyl-2'-deoxycytidine or through direct alkylation.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final product.

Purification of the final compound is crucial to remove impurities and byproducts. High-performance liquid chromatography (HPLC) is a standard method for the purification of nucleoside analogs, often employing reverse-phase columns[3].

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not publicly available. However, the expected spectroscopic features can be inferred from the analysis of related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra would be expected to show signals corresponding to the protons and carbons of the deoxyribose sugar, the pyrimidine ring, and the 2-chloroethyl side chain. The analysis of 5-substituted pyrimidine nucleosides by NMR has been described and provides a basis for interpreting the spectra of CEDC[4][5].

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information[6].

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as O-H stretching for the hydroxyl groups, N-H stretching for the amine group, and C=O stretching for the carbonyl group on the pyrimidine ring[6].

Biological Activity and Mechanism of Action

This compound has been evaluated for its antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). The minimum inhibitory concentration (MIC) for HSV-1 in primary rabbit kidney cell cultures was determined to be 0.60 µg/ml.

The proposed mechanism of action for CEDC, based on studies of the closely related compound 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), involves its selective activation in virus-infected cells.

Figure 1. Proposed mechanism of antiviral action of this compound.

The proposed mechanism involves the following steps:

-

Cellular Uptake: CEDC enters both uninfected and HSV-infected host cells.

-

Preferential Phosphorylation: In HSV-infected cells, the viral thymidine kinase (TK) preferentially phosphorylates CEDC to its monophosphate form. This step is crucial for its selectivity, as host cell kinases are less efficient at this initial phosphorylation.

-

Further Phosphorylation: Host cell kinases then further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate form, CEDC-triphosphate.

-

Inhibition of Viral DNA Polymerase: CEDC-triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP). This inhibition halts the replication of the viral DNA.

This selective activation in virus-infected cells leads to a high therapeutic index, meaning it is significantly more toxic to the virus than to the host cells.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, researchers can adapt established methods for similar nucleoside analogs.

General Workflow for Synthesis and Purification:

Figure 2. General experimental workflow for the synthesis and analysis of CEDC.

Protocol for Antiviral Activity Assay (Plaque Reduction Assay):

-

Cell Culture: Grow a monolayer of susceptible cells (e.g., primary rabbit kidney cells) in appropriate culture plates.

-

Virus Infection: Infect the cell monolayers with a known titer of HSV-1.

-

Drug Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add culture medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cell monolayers to visualize the viral plaques.

-

Data Analysis: Count the number of plaques at each drug concentration and calculate the concentration that inhibits plaque formation by 50% (IC₅₀).

Conclusion

This compound is a pyrimidine nucleoside analog with promising antiviral activity against Herpes Simplex Virus. While comprehensive physicochemical data and detailed experimental protocols are not yet fully available in the public domain, this guide consolidates the existing knowledge and provides a framework for future research. Further studies are warranted to fully characterize its properties and elucidate its therapeutic potential.

References

- 1. cn.chemcd.com [cn.chemcd.com]

- 2. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tracking excited state decay mechanisms of pyrimidine nucleosides in real time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of 5-(2-chloroethyl)-2'-deoxyuridine in male NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs, particularly 5-(2-chloroethyl)-2'-deoxyuridine, against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 5-(2-Chloroethyl)-2'-deoxycytidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the discovery, history, and putative scientific development of 5-(2-Chloroethyl)-2'-deoxycytidine. While specific historical records of its initial synthesis and discovery are not extensively documented in publicly available literature, its structural similarity to other 5-substituted pyrimidine nucleosides developed during the 1980s for antiviral and anticancer applications allows for a well-supported reconstruction of its likely scientific journey. This guide synthesizes information from analogous compounds to present a probable history, a detailed hypothetical synthesis protocol, its likely mechanism of action, and relevant experimental methodologies for its biological evaluation. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams.

Introduction and Historical Context

The development of this compound is best understood within the broader context of nucleoside analog research in the latter half of the 20th century. Following the discovery of the antiviral properties of idoxuridine and the anticancer effects of fluorouracil, significant research efforts were directed towards the synthesis and evaluation of modified pyrimidine and purine nucleosides. The primary goal was to develop compounds that could selectively interfere with viral replication or cancer cell proliferation by acting as fraudulent substrates for essential enzymes in nucleic acid synthesis.

The 1980s, in particular, saw a surge in the discovery of potent antiviral agents, driven by the health crisis posed by the Herpes Simplex Virus (HSV). A key figure in this field, Erik De Clercq and his colleagues, systematically explored the structure-activity relationships of 5-substituted 2'-deoxyuridine and 2'-deoxycytidine analogs. This research led to the discovery of highly potent and selective anti-herpes agents, including 5-(2-chloroethyl)-2'-deoxyuridine (CEDU). Given the close structural and metabolic relationship between deoxyuridine and deoxycytidine, it is highly probable that this compound was synthesized and evaluated as part of this broader research program to explore its potential as an antiviral agent, and to understand the influence of the cytosine base on activity and metabolic fate.

Synthesis

Proposed Synthetic Pathway

A logical synthetic approach would likely begin with a commercially available and appropriately protected 2'-deoxyuridine derivative, which would undergo a Heck-type coupling reaction to introduce the 2-hydroxyethyl side chain at the 5-position. The resulting 5-(2-hydroxyethyl)-2'-deoxyuridine could then be converted to the cytidine analog. Finally, the terminal hydroxyl group of the side chain would be chlorinated.

An In-Depth Technical Guide to the DNA Alkylation Mechanism of 5-(2-Chloroethyl)-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-2'-deoxycytidine is a synthetic nucleoside analog with potential applications in chemotherapy and other areas of biomedical research. Its structure, featuring a reactive chloroethyl group at the 5th position of the pyrimidine ring, suggests a mechanism of action involving the alkylation of genomic DNA. Understanding the precise mechanism of this alkylation is crucial for the rational design of new therapeutic agents and for elucidating the biological consequences of the DNA damage it induces. This technical guide provides a comprehensive overview of the core mechanism of DNA alkylation by this compound, including its cellular activation, the nature of the DNA adducts formed, and the experimental methodologies used to study these processes.

Cellular Uptake and Metabolic Activation

The journey of this compound from an extracellular agent to a DNA-alkylating species begins with its transport into the cell and subsequent metabolic activation. This process is a prerequisite for its incorporation into the DNA backbone.

Transport and Phosphorylation

Like other deoxynucleoside analogs, this compound is transported into the cell via nucleoside transporters. Once inside the cell, it is sequentially phosphorylated by cellular kinases to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form, this compound triphosphate (dCeCTP). This multi-step phosphorylation is a critical activation pathway for many nucleoside-based drugs.

Incorporation into DNA

The activated triphosphate, dCeCTP, can then be recognized by cellular DNA polymerases as a substrate and incorporated into newly synthesized DNA strands during replication. The efficiency of this incorporation can vary depending on the specific DNA polymerase and the cellular context.

An In-depth Technical Guide to 5-(2-Chloroethyl)-2'-deoxycytidine DNA Adducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroethylating agents are a class of bifunctional alkylating compounds extensively used in cancer chemotherapy. Their therapeutic efficacy is primarily attributed to their ability to form covalent adducts with DNA, leading to interstrand cross-links that impede DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. While the N7 position of guanine is the most frequent site of alkylation, reactions with other DNA bases, including cytosine, contribute to the overall genotoxicity and therapeutic effect. This technical guide provides a comprehensive overview of the formation, characterization, and biological implications of a specific, less-prevalent adduct: 5-(2-Chloroethyl)-2'-deoxycytidine. Although direct C5-alkylation of deoxycytidine by chloroethylating agents is a minor pathway compared to reactions at the N3 and O2 positions, the study of synthetically prepared this compound is crucial for a complete understanding of the spectrum of DNA damage caused by these agents. This document details proposed synthetic routes, analytical characterization methodologies, and the cellular responses to this type of DNA lesion.

Formation of Chloroethyl DNA Adducts on Deoxycytidine

The reaction of chloroethylating agents with DNA is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on the DNA bases. In the case of deoxycytidine, the primary sites of adduction are the N3 and O2 positions.

Table 1: Relative Reactivity of Nucleophilic Sites in Deoxycytidine with Chloroethylating Agents

| Position on Deoxycytidine | Relative Reactivity | Adduct Type | Stability |

| N3 | Major | N3-(2-hydroxyethyl)-dC (after hydrolysis) | Relatively stable |

| O2 | Minor | O2-(2-hydroxyethyl)-dC (after hydrolysis) | Labile |

| C5 | Very Minor | 5-(2-Chloroethyl)-dC | Presumed stable |

| N4 (amino group) | Not Observed | - | - |

Note: The initial chloroethyl adducts are often hydrolyzed to their hydroxyethyl derivatives in aqueous environments.

The formation of a C5 adduct is sterically and electronically less favorable than attack at the ring nitrogens or the exocyclic oxygen. However, its potential formation, even at low levels, warrants investigation due to the role of the C5 position in epigenetic modifications (5-methylcytosine) and its potential to distort the DNA helix.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of other 5-substituted pyrimidine nucleosides. A common strategy involves the derivatization of a 5-halodeoxyuridine precursor, followed by conversion to the corresponding deoxycytidine.

Protocol: Multi-step Synthesis of this compound

-

Starting Material: 5-Iodo-2'-deoxyuridine.

-

Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 5-iodo-2'-deoxyuridine are protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole in dimethylformamide (DMF).

-

Palladium-Catalyzed Cross-Coupling: A Heck or Sonogashira coupling reaction is performed to introduce a two-carbon linker at the C5 position. For instance, a Sonogashira coupling with ethynyltrimethylsilane, followed by desilylation and reduction, can yield a 5-vinyl-2'-deoxyuridine intermediate.

-

Hydrochlorination: The 5-vinyl group is then subjected to hydrochlorination to introduce the chloroethyl moiety.

-

Conversion to Deoxycytidine: The resulting 5-(2-chloroethyl)-2'-deoxyuridine is converted to the deoxycytidine derivative. This can be achieved by first activating the O4 position (e.g., by creating a triazolide intermediate) and subsequently displacing it with ammonia.

-

Deprotection: The hydroxyl protecting groups are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product, this compound.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC).

Characterization of this compound

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC-MS/MS).

Protocol:

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).

-

Chromatography: Separation is performed on a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Full Scan (MS1): Acquire high-resolution mass spectra to determine the accurate mass of the protonated molecule [M+H]+.

-

Tandem MS (MS/MS): Fragment the precursor ion and acquire the product ion spectrum. The characteristic fragmentation pattern involves the neutral loss of the deoxyribose moiety (116.047 Da).

-

Table 2: Predicted Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C11H16ClN3O4 |

| Exact Mass | 290.0829 |

| [M+H]+ | 291.0907 |

| Key MS/MS Fragment | [M+H - deoxyribose]+ (m/z 175.0431) |

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

Protocol:

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O).

-

Spectra Acquisition:

-

1H NMR: To determine the chemical shifts and coupling constants of the protons. The presence of the chloroethyl group should be evident from characteristic triplet signals in the aliphatic region.

-

13C NMR: To identify the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of protons and carbons and unambiguously assign all signals.

-

Table 3: Predicted 1H NMR Chemical Shifts for this compound (in DMSO-d6)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| H6 | ~7.8-8.0 | s |

| H1' | ~6.1-6.2 | t |

| H2'a, H2'b | ~2.1-2.3 | m |

| H3' | ~4.2-4.3 | m |

| H4' | ~3.8-3.9 | m |

| H5'a, H5'b | ~3.5-3.6 | m |

| -CH2-Cl | ~3.7-3.8 | t |

| -CH2-C5 | ~2.7-2.8 | t |

| NH2 | ~7.0-7.2 | br s |

| 3'-OH | ~5.2-5.3 | d |

| 5'-OH | ~5.0-5.1 | t |

Mandatory Visualizations

Caption: Formation of deoxycytidine adducts by a chloroethylating agent.

Caption: Experimental workflow for the study of 5-(2-Chloroethyl)-dC.

Caption: Simplified DNA damage response pathway initiated by a DNA adduct.

Cellular Response and DNA Repair

The introduction of a bulky adduct such as this compound into the DNA is expected to trigger the cellular DNA damage response (DDR). This complex signaling network is crucial for maintaining genomic integrity.

DNA Damage Signaling

The presence of the adduct can cause distortions in the DNA helix, leading to stalling of the replication fork. This replication stress is primarily sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase pathway.

-

Sensing the Damage: Stalled replication forks expose single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). The RPA-ssDNA filament serves as a platform for the recruitment of the 9-1-1 checkpoint clamp and the ATR-ATRIP complex.

-

Signal Transduction: Activated ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase CHK1.

-

Effector Response: Phosphorylated CHK1 orchestrates the cellular response by:

-

Inducing Cell Cycle Arrest: Primarily at the G2/M transition, to provide time for DNA repair before the cell enters mitosis.

-

Activating DNA Repair Pathways: Promoting the recruitment of proteins involved in nucleotide excision repair (NER) and base excision repair (BER).

-

Promoting Apoptosis: If the damage is too extensive to be repaired, prolonged activation of the DDR can lead to programmed cell death.

-

DNA Repair Pathways

The repair of a this compound adduct would likely involve one of the following pathways:

-

Nucleotide Excision Repair (NER): This is the primary pathway for the removal of bulky, helix-distorting adducts. The damage is recognized, the DNA is unwound around the lesion, dual incisions are made on either side of the adduct, and the damaged oligonucleotide is removed. The resulting gap is then filled by a DNA polymerase and sealed by a ligase.

-

Base Excision Repair (BER): While typically involved in the repair of smaller base modifications, some DNA glycosylases have broader substrate specificity and might recognize and excise the damaged base. This would create an abasic (AP) site, which is then further processed by AP endonucleases, DNA polymerase, and ligase.

Conclusion

The formation of this compound as a DNA adduct from the reaction of chloroethylating agents is a chemically plausible but likely minor event in a biological context, with N3 and O2 alkylations being the predominant modifications on deoxycytidine. Nevertheless, the chemical synthesis and study of this specific adduct are essential for a comprehensive understanding of the mechanisms of action of this important class of chemotherapeutic agents. The detailed experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate the synthesis, characterization, and biological consequences of this compound and other rare DNA adducts. Such studies will contribute to a more complete picture of DNA damage and repair, and may inform the development of more effective and targeted cancer therapies.

chemical stability of 5-(2-Chloroethyl)-2'-deoxycytidine in aqueous solution

An In-depth Technical Guide to the Chemical Stability of 5-(2-Chloroethyl)-2'-deoxycytidine in Aqueous Solution

This technical guide provides a comprehensive overview of the anticipated chemical stability of this compound in aqueous solutions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a systematic approach to evaluating its degradation profile through forced degradation studies. The methodologies and potential degradation pathways described herein are based on established principles of pharmaceutical stability testing and the known reactivity of related chemical moieties.

Forced degradation studies are essential in pharmaceutical development to identify likely degradation products and establish the intrinsic stability of a drug substance.[1][2] These studies also aid in the development and validation of stability-indicating analytical methods.[1][2][3] The typical approach involves subjecting the compound to stress conditions more severe than accelerated stability testing, such as high and low pH, elevated temperature, oxidation, and photolysis.[1][4][5] A degradation of 5-20% is generally considered optimal for method validation.[2][6]

Putative Degradation Pathways

The chemical structure of this compound suggests susceptibility to hydrolysis and intramolecular cyclization, particularly at the 2-chloroethyl substituent. In aqueous solutions, the chloro group can be displaced by water or undergo an intramolecular reaction with the N4-amino group of the cytosine ring.

Experimental Protocols for Forced Degradation Studies

A comprehensive forced degradation study for this compound would involve the following protocols. The goal is to achieve a target degradation of approximately 10-20%.[2][4]

1. General Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile, depending on solubility) at a concentration of 1 mg/mL.

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

-

Protect all solutions from light unless photostability is being evaluated.

-

Include a control sample stored under ambient conditions.

2. Acidic Hydrolysis:

-

Protocol: Mix the stock solution with 0.1 N hydrochloric acid. Incubate at 60°C for 24, 48, and 72 hours.

-

Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide.

3. Basic Hydrolysis:

-

Protocol: Mix the stock solution with 0.1 N sodium hydroxide. Incubate at room temperature for 2, 4, and 8 hours.

-

Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid.

4. Oxidative Degradation:

-

Protocol: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 24, 48, and 72 hours, protected from light.

5. Thermal Degradation:

-

Protocol: Store the stock solution (in a neutral aqueous buffer, e.g., phosphate-buffered saline pH 7.4) at 70°C for 7 days.

-

Solid-State Thermal Stress: Subject the solid compound to 70°C for 7 days.

6. Photolytic Degradation:

-

Protocol: Expose the stock solution to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

7. Analytical Methodology:

-

Primary Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[3][7] The method should be capable of separating the parent compound from all potential degradation products.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to resolve all peaks.

-

Detection: UV detection at the lambda max of this compound.

-

-

Peak Purity and Identification: A photodiode array (PDA) detector can be used to assess peak purity. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products by providing mass-to-charge ratio information.[7]

Data Presentation: Anticipated Degradation Profile

The following table summarizes the expected outcomes of the forced degradation studies.

| Stress Condition | Reagents and Conditions | Expected Degradation Products | Putative Reaction Type |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 5-(2-Hydroxyethyl)-2'-deoxyuridine, Cytosine degradation products | Hydrolysis of the N-glycosidic bond, Deamination |

| Basic Hydrolysis | 0.1 N NaOH, Room Temp | 5-(2-Hydroxyethyl)-2'-deoxycytidine, Intramolecular cyclization products | Hydrolysis of the chloro group, Intramolecular cyclization |

| Oxidative | 3% H₂O₂, Room Temp | N-oxides, Hydroxylated derivatives | Oxidation |

| Thermal | 70°C (Solution and Solid) | Similar to hydrolysis products, but potentially at a slower rate | Thermal decomposition |

| Photolytic | UV/Vis light | Photodegradation products (e.g., dimers, ring-opened products) | Photolysis |

Mandatory Visualizations

Diagram 1: Proposed Degradation Pathway of this compound

Caption: Proposed degradation pathways for this compound in aqueous solution.

Diagram 2: Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

This guide provides a robust framework for initiating a comprehensive investigation into the chemical stability of this compound. The successful execution of these studies will furnish critical data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of potential drug products.

References

- 1. scispace.com [scispace.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. lubrizolcdmo.com [lubrizolcdmo.com]

- 5. pharmtech.com [pharmtech.com]

- 6. biomedres.us [biomedres.us]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 5-(2-Chloroethyl)-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a synthetic nucleoside analog with potential applications in chemotherapy. Understanding its cellular uptake, metabolic activation, and mechanism of action is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of CEDC, drawing upon data from closely related analogs to build a putative model of its biological activity. This document details its proposed cellular entry, metabolic pathway, and cytotoxic effects, including the formation of DNA adducts. Detailed experimental protocols for studying these processes are provided, along with visual representations of the key pathways and workflows to facilitate comprehension and further research.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular machinery, leading to the disruption of nucleic acid synthesis and other vital cellular processes. This compound (CEDC) is a pyrimidine analog characterized by a 2-chloroethyl substitution at the C5 position of the cytosine base. This modification is anticipated to confer unique cytotoxic properties, primarily through the generation of reactive intermediates that can damage DNA. This guide will explore the hypothesized biological fate and activity of CEDC.

Cellular Uptake

The entry of CEDC into target cells is a critical first step for its pharmacological activity. While specific transporters for CEDC have not been identified, it is highly probable that it utilizes the same nucleoside transporters as endogenous deoxycytidine and other 5-substituted deoxycytidine analogs.

Human cells possess a variety of nucleoside transporters, broadly classified into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs are sodium-dependent symporters that can transport nucleosides against their concentration gradient. The specific transporter(s) involved in CEDC uptake would likely influence its tissue distribution and therapeutic efficacy.

Below is a generalized workflow for investigating the cellular uptake of CEDC.

Metabolism

Following cellular uptake, CEDC is expected to undergo a series of enzymatic conversions to become pharmacologically active. The metabolic pathway is hypothesized to proceed in two main stages: initial metabolism of the nucleoside moiety and subsequent metabolism of the 2-chloroethyl group.

Metabolism of the Deoxycytidine Moiety

Based on the metabolism of the closely related analog, 5-Chloro-2'-deoxycytidine (CDC), the initial metabolic steps of CEDC are likely to be:

-

Phosphorylation: Deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway, is expected to phosphorylate CEDC to its 5'-monophosphate form (CEDC-MP). This is often the rate-limiting step in the activation of deoxycytidine analogs.

-

Deamination: Cytidine deaminase can convert CEDC to 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU). Alternatively, CEDC-MP can be deaminated by deoxycytidylate deaminase to form 5-(2-Chloroethyl)-2'-deoxyuridine monophosphate (CEDU-MP).

-

Further Phosphorylation: The monophosphate forms are subsequently phosphorylated by other cellular kinases to their active triphosphate forms (CEDC-TP or CEDU-TP).

-

Cleavage: Thymidine phosphorylase may cleave the glycosidic bond of CEDU to release the base, 5-(2-Chloroethyl)uracil.

Metabolism of the 2-Chloroethyl Group

The 2-chloroethyl group is a critical feature of CEDC, and its metabolism is central to the compound's proposed mechanism of action. It is hypothesized that the 2-chloroethyl moiety of CEDC or its metabolites can be oxidized, potentially by cytochrome P450 enzymes, to form chloroacetaldehyde.[1] Chloroacetaldehyde is a known reactive and mutagenic compound that can form DNA adducts.[1]

The proposed metabolic pathway of CEDC is illustrated in the following diagram:

Mechanism of Action and Cytotoxicity

The cytotoxic effects of CEDC are likely multifactorial, stemming from the actions of its various metabolites.

-

Inhibition of DNA Synthesis: The triphosphate metabolites, CEDC-TP and CEDU-TP, can act as competitive inhibitors of DNA polymerases, thereby halting DNA replication.

-

DNA Incorporation: These triphosphates can also be incorporated into the growing DNA chain, leading to chain termination or the creation of unstable DNA that is prone to breakage.

-

DNA Adduct Formation: The generation of chloroacetaldehyde from the 2-chloroethyl group is a key proposed mechanism of cytotoxicity. Chloroacetaldehyde is an alkylating agent that can react with DNA bases, particularly guanine, to form etheno adducts.[2] These adducts can disrupt DNA replication and transcription, leading to mutations and cell death.[2]

The cytotoxicity of CEDC is expected to be cell-cycle dependent, with the highest activity in rapidly dividing cells where DNA synthesis is active.

The proposed mechanism of action leading to cytotoxicity is depicted below:

Quantitative Data

Table 1: Pharmacokinetic Parameters of 5-Chloro-2'-deoxycytidine (CDC) in Mice

| Parameter | Value | Reference |

| Plasma Half-life | 10 min | [1] |

| Administration Route | i.v. or i.p. | [1] |

| Major Metabolite | 5-chloro-2'-deoxyuridine (CDU) | [1] |

Table 2: Cytotoxicity of Related Deoxycytidine Analogs

| Compound | Cell Line | IC50 | Reference |

| 5-Aza-2'-deoxycytidine | Jurkat-T, K562, HL60, WM-266-4 | Not specified | [3] |

| (E)-2'-deoxy-2'-(fluoromethylene)-cytidine | WiDr (human colon cancer) | 79.0 ± 1.0 nM |

Experimental Protocols

Protocol for Cellular Uptake Assay

This protocol describes a general method for determining the cellular uptake of CEDC using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound (CEDC)

-

Multi-well cell culture plates

-

HPLC system with a C18 column

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Compound Preparation: Prepare stock solutions of CEDC in a suitable solvent (e.g., DMSO or water) and dilute to the desired concentrations in cell culture medium.

-

Treatment: Remove the culture medium from the cells and wash once with PBS. Add the medium containing different concentrations of CEDC to the wells.

-

Time-course Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Cell Lysis: At each time point, remove the drug-containing medium and wash the cells three times with ice-cold PBS to stop the uptake. Lyse the cells with cell lysis buffer.

-

Sample Preparation: Collect the cell lysates and centrifuge to pellet cell debris. Collect the supernatant. Determine the protein concentration of each lysate.

-

HPLC Analysis: Analyze the intracellular concentration of CEDC in the lysates by HPLC.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

-

Detection: UV absorbance at an appropriate wavelength (e.g., 270-280 nm).

-

-

Data Analysis: Quantify the amount of CEDC per milligram of protein. Plot the uptake over time for each concentration to determine the uptake kinetics.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of CEDC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

CEDC

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of CEDC in culture medium and add to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the CEDC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for DNA Adduct Analysis (32P-Postlabeling Assay)

This is a highly sensitive method to detect DNA adducts formed by CEDC.

Materials:

-

Cells or tissues treated with CEDC

-

DNA isolation kit

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvents

-

Phosphorimager

Procedure:

-

DNA Isolation: Isolate high-quality genomic DNA from CEDC-treated cells or tissues.

-

DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): Enrich for adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

TLC Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography.

-

Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager and quantify the level of DNA adducts relative to the total amount of DNA.

Conclusion

This compound is a promising nucleoside analog with a proposed mechanism of action involving the inhibition of DNA synthesis and the formation of DNA adducts via its reactive metabolite, chloroacetaldehyde. While direct experimental data on CEDC is limited, the information available for structurally related compounds provides a strong foundation for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation into the cellular pharmacology of CEDC and to aid in its potential development as a novel anticancer agent. Further studies are warranted to elucidate the specific cellular transporters, metabolic enzymes, and the precise nature of the DNA lesions induced by CEDC to fully understand its therapeutic potential.

References

- 1. Analytical and pharmacokinetic studies with 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-chloro-2'-deoxyuridine cytotoxicity results from base excision repair of uracil subsequent to thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

In Vitro Cytotoxicity of 5-Chloro-2'-deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxic and radiosensitizing properties of the nucleoside analog 5-Chloro-2'-deoxycytidine (CldCyd). While data on its standalone cytotoxicity is limited, this document details its mechanism of action as a potent radiosensitizer, experimental protocols for its evaluation, and quantitative data from key studies. The information presented is intended to support researchers and professionals in the fields of oncology, radiation biology, and drug development in understanding and potentially utilizing this compound in preclinical research.

Introduction

5-Chloro-2'-deoxycytidine (CldCyd) is a halogenated pyrimidine analog that has been investigated for its potential as an anticancer agent. Structurally similar to the natural nucleoside 2'-deoxycytidine, CldCyd can be incorporated into the DNA of proliferating cells. The primary focus of research on CldCyd has been its ability to act as a radiosensitizer, a compound that enhances the cell-killing effects of ionizing radiation. This property is particularly relevant in oncology, where the combination of radiation therapy with sensitizing agents can improve treatment efficacy. This guide summarizes the available in vitro data on CldCyd, with a focus on its radiosensitizing effects, the underlying mechanisms, and the experimental methodologies used for its characterization.

Quantitative Cytotoxicity Data

As of the latest literature review, specific IC50 values for 5-Chloro-2'-deoxycytidine as a standalone cytotoxic agent are not widely reported. The primary measure of its biological activity in vitro is its ability to sensitize cancer cells to radiation, quantified by the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Ratio (DER). These ratios indicate the factor by which the radiation dose can be reduced in the presence of the compound to achieve the same level of cell killing.

Table 1: In Vitro Radiosensitizing Effects of 5-Chloro-2'-deoxycytidine (CldCyd)

| Cell Line | Drug Concentration (µM) | Incubation Time (h) | Radiation Dose (cGy) | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Ratio (DER) | Reference |

| Chinese Hamster Ovary (CHO) | 3 - 100 | 64 | 200 - 600 | 1.2 - 1.8 | |

| Human Epidermoid Carcinoma (HEp-2) | Not Specified | Not Specified | Not Specified | 1.5 - 1.9 (with Tetrahydrouridine) | [1] |

| Murine Sarcoma (S-180) | Not Specified | Not Specified | Not Specified | 1.5 - 1.9 (with Tetrahydrouridine) | [1] |

| Murine Rhabdomyosarcoma (RIF-1) | Not Specified | Not Specified | Not Specified | 1.5 - 1.9 (with Tetrahydrouridine) | [1] |

Note: The studies on HEp-2, S-180, and RIF-1 cells were conducted in the presence of tetrahydrouridine, an inhibitor of cytidine deaminase, to prevent the rapid catabolism of CldCyd.

Mechanism of Action

The radiosensitizing effect of 5-Chloro-2'-deoxycytidine is primarily attributed to its incorporation into cellular DNA. The proposed mechanism involves several steps:

-

Cellular Uptake and Metabolism: CldCyd is transported into the cell and is phosphorylated by deoxycytidine kinase to its monophosphate form. Further phosphorylation leads to the formation of 5-Chloro-2'-deoxycytidine triphosphate (CldCTP). The efficiency of this process can be enhanced in tumor cells, which may have elevated levels of deoxycytidine kinase.

-

DNA Incorporation: During DNA replication, DNA polymerases can incorporate CldCTP into the newly synthesized DNA strand in place of deoxycytidine triphosphate (dCTP).

-

Induction of DNA Damage: The presence of the halogenated pyrimidine in the DNA structure makes it more susceptible to damage upon exposure to ionizing radiation. This can lead to an increase in the formation of DNA strand breaks.[2][3]

-

Inhibition of DNA Repair: The altered DNA structure may also interfere with the normal DNA repair processes, leading to the persistence of radiation-induced damage and ultimately, cell death.

The metabolic activation of CldCyd is crucial for its activity. In some cell lines, its conversion to a radiosensitizer is dependent on the enzymes cytidine deaminase (CD) and deoxycytidylate deaminase (dCMPD).[1]

References

Methodological & Application

Application Notes and Protocols for Inducing DNA Cross-Links with 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the use of 5-(2-Chloroethyl)-2'-deoxycytidine (CEDC), a putative DNA cross-linking agent. Due to the limited availability of specific data for CEDC, this document leverages established principles and protocols from analogous 2-chloroethylating agents, such as the nitrosoureas (e.g., BCNU, CCNU), to provide a comprehensive guide for its application in research. The notes cover the mechanism of action, detailed experimental protocols for inducing and detecting DNA cross-links, and an overview of the cellular DNA damage response pathways involved.

Introduction to this compound (CEDC)

This compound (CEDC) is a synthetic nucleoside analog. Like other agents containing a 2-chloroethyl group, it is designed to act as a DNA alkylating agent. These agents are of significant interest in cancer research and drug development due to their ability to form covalent cross-links between DNA strands. DNA interstrand cross-links (ICLs) are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] The incorporation of the deoxycytidine moiety is intended to facilitate its uptake and incorporation into DNA through cellular nucleoside salvage pathways.

Mechanism of Action

The induction of DNA interstrand cross-links by 2-chloroethylating agents is a well-characterized two-step process.[1]

-

Initial Alkylation (Monoadduct Formation): The chloroethyl group of the agent first reacts with a nucleophilic site on a DNA base, most commonly the N7 or O6 position of guanine, forming a monoadduct. This initial reaction is relatively rapid.

-

Cross-link Formation: The terminal chlorine atom of the attached chloroethyl group is subsequently displaced by a nucleophilic site on the opposite DNA strand. This second step is slower and results in the formation of a stable ethyl bridge covalently linking the two DNA strands.

This mechanism results in the formation of highly toxic interstrand cross-links, which are a major challenge for the cell's DNA repair machinery.

Application Notes

-

Reconstitution and Storage: CEDC should be dissolved in a suitable sterile solvent, such as DMSO, to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. The stability of CEDC in aqueous solutions may be limited, so fresh dilutions in cell culture medium should be prepared immediately before use.

-

Cell Line Selection: The cytotoxic effects of DNA cross-linking agents can vary significantly between different cell lines. It is advisable to perform initial dose-response experiments on a panel of cell lines to determine their relative sensitivities.

-

Treatment Conditions: The optimal concentration and duration of CEDC treatment will depend on the cell line and the desired level of DNA cross-linking. A typical starting point for dose-response experiments could range from low micromolar to millimolar concentrations, with incubation times ranging from 1 to 24 hours.

Experimental Protocols

The following protocols are generalized for the use of chloroethylating agents and should be optimized for CEDC.

General Cell Culture Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of CEDC Working Solution: Thaw a stock solution of CEDC and dilute it to the desired final concentrations in pre-warmed complete cell culture medium.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of CEDC. Include a vehicle control (medium with the same concentration of DMSO as the highest CEDC dose).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Post-Treatment: After the incubation period, wash the cells with PBS and either harvest them for immediate analysis or add fresh medium for recovery or time-course experiments.

Detection of DNA Interstrand Cross-links by Modified Alkaline Comet Assay

The modified alkaline comet assay is a sensitive method for detecting DNA interstrand cross-links. The principle is that ICLs will reduce the migration of DNA fragments induced by a fixed dose of a DNA-damaging agent like ionizing radiation.

-

Cell Treatment and Harvesting: Treat cells with CEDC as described above. After treatment, harvest the cells by trypsinization and resuspend them in ice-cold PBS.

-

Irradiation: Irradiate the cell suspension on ice with a fixed dose of X-rays or gamma-rays (e.g., 5-15 Gy) to induce random DNA strand breaks. A non-irradiated control should also be included.

-

Comet Assay Procedure:

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and proteins.

-

Perform alkaline unwinding and electrophoresis (e.g., pH > 13).

-

Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

-

Imaging and Analysis: Visualize the slides using a fluorescence microscope and quantify the "comet tail moment" or "percentage of DNA in the tail" using appropriate software. A decrease in tail moment in CEDC-treated and irradiated cells compared to cells that were only irradiated is indicative of DNA cross-linking.

Analysis of DNA Damage Response by Western Blotting

The formation of ICLs triggers a robust DNA damage response (DDR), leading to the phosphorylation and ubiquitination of key signaling proteins.

-

Protein Extraction: After CEDC treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against DDR proteins. Key targets include:

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation

Quantitative data from experiments with analogous chloroethylating agents are presented below for reference. Similar tables should be generated with experimental data obtained using CEDC.

Table 1: Cytotoxicity of Chloroethylating Agents in Human Glioma Cell Lines

| Cell Line | O6-Alkylguanine-DNA Alkyltransferase (ATase) Activity (fmol/mg protein) | BCNU IC50 (µM) |

|---|---|---|

| A172 | < 5 | 15 |

| U87 | 15 | 30 |

| T98G | 250 | 180 |

Data adapted from studies on 1,3-bis(chloroethyl)-nitrosourea (BCNU) and demonstrates the correlation between the DNA repair enzyme ATase and resistance to the drug.[2]

Table 2: Quantification of DNA Lesions Induced by Psoralen + UVA

| UVA Dose (J/cm²) | 8-MOP ICLs (per 10³ nucleotides) | 8-MOP Monoadducts (per 10⁶ nucleotides) |

|---|---|---|

| 0.5 | ~0.04 | 16.7 |

| 2.5 | ~0.08 | 35.5 |

| 10.0 | ~0.13 | 62.9 |

Data from a study on 8-methoxypsoralen (8-MOP) and UVA light, illustrating the dose-dependent formation of interstrand cross-links (ICLs) and monoadducts.[6]

Signaling Pathways

The primary signaling pathway activated in response to ICLs is the Fanconi Anemia (FA) pathway . This complex pathway is essential for the repair of ICLs and the maintenance of genomic stability.[7]

Key steps in the FA pathway:

-

ICL Recognition: The stalled replication fork at the site of the ICL is recognized by the FA core complex.

-

FANCD2/FANCI Monoubiquitination: The FA core complex, a multi-protein ubiquitin ligase, monoubiquitinates the FANCD2 and FANCI proteins.[7] This is a central event in the activation of the pathway.

-

Recruitment of Nucleases: The monoubiquitinated FANCD2/FANCI complex recruits nucleases that incise the DNA on either side of the cross-link, a process known as "unhooking."

-

Translesion Synthesis and Homologous Recombination: The resulting DNA gap is filled by specialized translesion synthesis polymerases, and the DNA double-strand break that is formed is repaired by homologous recombination.

Activation of the FA pathway leads to the phosphorylation of H2AX (forming γH2AX) as a consequence of the DNA double-strand breaks generated during the repair process.

Conclusion

This compound is a promising compound for inducing DNA interstrand cross-links, a potent form of DNA damage with therapeutic potential. While specific data on CEDC is not widely available, the well-established mechanisms and detection methods for analogous chloroethylating agents provide a solid foundation for its investigation. The protocols and information provided herein should serve as a valuable resource for researchers aiming to utilize CEDC in their studies, with the understanding that optimization will be necessary. Careful dose-response experiments and validation of the expected cellular responses are critical for the successful application of this compound.

References

- 1. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Fanconi anemia (FA) pathway confers glioma resistance to DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

Application Note: Quantitative Analysis of 5-(2-Chloroethyl)-2'-deoxycytidine DNA Adducts by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in genotoxicity studies, cancer research, and the development of alkylating chemotherapeutic agents.

Introduction

DNA adducts are covalent modifications to DNA that result from exposure to carcinogens or chemotherapeutic agents. Chloroethylating agents, a class of bifunctional alkylating agents used in cancer therapy (e.g., carmustine, lomustine), exert their cytotoxic effects by forming DNA adducts, leading to interstrand cross-links that inhibit DNA replication and transcription. One of the initial monoadducts formed is 5-(2-Chloroethyl)-2'-deoxycytidine (ClEt-dC). The accurate detection and quantification of ClEt-dC are crucial for understanding the mechanism of action of these drugs, assessing DNA damage, and monitoring therapeutic efficacy.

This application note provides a detailed protocol for the sensitive and specific quantification of ClEt-dC in DNA samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method involves enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by chromatographic separation and detection using selected reaction monitoring (SRM).

Experimental Protocols

DNA Isolation and Purification

A reliable method for obtaining high-purity DNA is critical to minimize interference and ensure accurate quantification.

Materials:

-

Tissue or cell samples

-

Proteinase K

-

Qiagen DNA isolation columns (or equivalent)

-

Isopropanol, ice-cold

-

70% Ethanol, ice-cold

-

Nuclease-free water

Protocol:

-

Homogenize tissue or lyse cells using standard procedures.

-

Digest the sample with proteinase K to remove proteins.[1]

-

Isolate DNA using a commercial kit (e.g., Qiagen) according to the manufacturer's instructions, which typically involves binding DNA to a silica membrane and washing away contaminants.[1]

-

Elute the purified DNA in nuclease-free water.

-

Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol.[1]

-

Wash the DNA pellet twice with ice-cold 70% ethanol to remove residual salts.[1]

-

Air-dry the pellet and resuspend the DNA in nuclease-free water.

-

Determine DNA concentration and purity using UV spectrophotometry (A260/A280 ratio should be ~1.8).

Enzymatic Hydrolysis of DNA

To analyze the adduct as a modified deoxynucleoside, the DNA polymer must be completely digested.

Materials:

-

Purified DNA sample (10-50 µg)

-

DNase I

-

Alkaline Phosphatase

-

Phosphodiesterase I

-

50 mM Sodium Phosphate / 20 mM MgCl₂ buffer (pH 7.2)[2]

-

3 kDa molecular weight cut-off (MWCO) filter

Protocol:

-

In a microcentrifuge tube, combine 10-50 µg of DNA with the sodium phosphate/MgCl₂ buffer.

-

Add an appropriate isotopically labeled internal standard for ClEt-dC to correct for sample loss and matrix effects.

-

Add DNase I, alkaline phosphatase, and phosphodiesterase I to the mixture.[2][3]

-

Incubate the reaction at 37°C for a minimum of 4 hours, or overnight, to ensure complete digestion.[3]

-

Remove the enzymes by passing the hydrolysate through a 3 kDa MWCO filter.[2] The filtrate contains the deoxynucleosides for analysis.

Sample Enrichment (Optional but Recommended)

For low-abundance adducts, an enrichment step is essential to remove the vast excess of unmodified deoxynucleosides and improve detection sensitivity.[4]

Method: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the DNA hydrolysate onto the cartridge.

-

Wash the cartridge with water to remove salts and highly polar unmodified deoxynucleosides.

-

Elute the ClEt-dC adduct with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial HPLC mobile phase.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system capable of binary gradient elution (e.g., Agilent 1200 Series, Waters ACQUITY UPLC)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB SCIEX QTRAP 5500, Thermo TSQ series)[3]

HPLC Conditions

The following are starting conditions and may require optimization.

-

Column: Reversed-phase C18 column (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm)[2]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water[2]

-

Mobile Phase B: Methanol[2]

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30°C[2]

-

Injection Volume: 10 µL

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 95 | 5 |

| 15.0 | 50 | 50 |

| 16.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 21.0 | 95 | 5 |

| 28.0 | 95 | 5 |

Note: ClEt-dC is expected to be less polar than the unmodified 2'-deoxycytidine and will therefore have a longer retention time.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

-

Source Temperature: 450°C[5]

-

Capillary Voltage: 3.0 kV[5]

-

Gas Flow: Optimized for the specific instrument

Table 2: SRM Transitions for ClEt-dC and Unmodified Deoxycytidine

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 5-(2-Chloroethyl)-2'-dC | 290.1 | 174.0 | 150 | To be optimized (~15-25) |

| 2'-deoxycytidine (dC) | 228.2 | 112.1 | 50 | To be optimized (~15-25) |

The primary fragmentation pathway for protonated deoxynucleoside adducts is the neutral loss of the 2'-deoxyribose moiety (116.05 Da). The precursor and product ion m/z values for ClEt-dC are calculated based on its chemical formula (C₁₁H₁₆ClN₃O₄). The product ion for dC corresponds to the protonated cytosine base.

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of a ClEt-dC standard and a fixed concentration of an isotopically labeled internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The level of adduct in biological samples is typically reported as the number of adducts per 10⁶ or 10⁸ unmodified parent nucleosides.

Table 3: Summary of Analytical Parameters

| Parameter | This compound (ClEt-dC) | Notes |

| Chemical Formula | C₁₁H₁₆ClN₃O₄ | |

| Monoisotopic Mass | 289.083 Da | |

| Precursor Ion [M+H]⁺ | 290.1 m/z | For SRM analysis in positive ESI mode. |

| Product Ion [M+H-deoxyribose]⁺ | 174.0 m/z | Corresponds to the protonated 5-(2-chloroethyl)cytosine base. |

| Expected Retention | Longer than 2'-deoxycytidine | Due to increased hydrophobicity from the chloroethyl group. |

| Limit of Detection (LOD) | ~1-10 fmol on-column | Typical for DNA adduct analysis; requires empirical determination.[6] |

| Limit of Quantification (LOQ) | ~5-50 fmol on-column | Typical for DNA adduct analysis; requires empirical determination. |

Visualizations

Formation of ClEt-dC Adduct

Caption: Formation of the this compound adduct.

Analytical Workflow

Caption: Workflow for HPLC-MS/MS analysis of ClEt-dC DNA adducts.

References

- 1. Detection and Quantification of DNA Adducts [manu56.magtech.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Quantifying DNA Damage Induced by 5-(2-Chloroethyl)-2'-deoxycytidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-2'-deoxycytidine (CEDC) is a nucleoside analog that belongs to the class of alkylating agents. Its structural similarity to deoxycytidine allows for its incorporation into DNA during replication. The chloroethyl group of CEDC can then form covalent adducts with DNA bases, leading to the formation of DNA monoadducts, interstrand cross-links (ICLs), and DNA-protein cross-links (DPCs). These lesions disrupt essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The quantification of CEDC-induced DNA damage is crucial for understanding its mechanism of action, evaluating its efficacy as a potential therapeutic agent, and developing strategies to modulate its activity.

This document provides detailed application notes and protocols for quantifying DNA damage induced by CEDC, focusing on established methodologies such as the comet assay and the γ-H2AX foci formation assay. It also outlines the key signaling pathways activated in response to CEDC-induced DNA damage.

Data Presentation: Quantitative Analysis of DNA Damage

The extent of DNA damage induced by CEDC is dependent on both the concentration of the drug and the duration of exposure. The following tables summarize representative quantitative data for DNA damage induced by alkylating and cross-linking agents, which can be considered analogous to the expected effects of CEDC.

Table 1: Dose-Response of DNA Damage

| Assay Type | Endpoint Measured | Concentration of Alkylating Agent | Result (Example) |

| Alkaline Comet Assay | % Tail DNA | 0 µM (Control) | 5% |

| 10 µM | 25% | ||

| 50 µM | 60% | ||

| 100 µM | 85% | ||

| γ-H2AX Foci Assay | Average Foci per Cell | 0 µM (Control) | <1 |

| 1 µM | 15 | ||

| 5 µM | 40 | ||

| 10 µM | 75 |

Table 2: Time-Course of DNA Damage and Repair

| Time Point | Alkaline Comet Assay (% Tail DNA) | γ-H2AX Foci per Cell |

| 0 hr (End of Treatment) | 80% | 70 |

| 6 hr | 55% | 50 |

| 12 hr | 30% | 25 |

| 24 hr | 15% | 10 |

| 48 hr | <10% | <5 |

Experimental Protocols

Protocol 1: Quantification of DNA Strand Breaks and Alkali-Labile Sites using the Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[1] Under alkaline conditions, damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" with a tail of fragmented DNA. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

-

Fully frosted microscope slides

-

1% and 0.5% Normal Melting Point (NMP) Agarose

-

0.5% Low Melting Point (LMP) Agarose

-

Lysis Solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100, 10% DMSO)

-

Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)

-

Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR® Green I, Propidium Iodide)

-

Phosphate Buffered Saline (PBS)

-

Cell scrapers

-

Horizontal gel electrophoresis tank

-

Power supply

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of CEDC for the specified duration. Include a vehicle-treated control.

-

Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.

-

Cell Encapsulation: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose at 37°C and immediately pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on a cold plate.

-

Lysis: Carefully remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Immerse the slides in fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes at 4°C in the dark.

-

Electrophoresis: Perform electrophoresis in the same buffer at 25V and 300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides with Neutralization Buffer three times for 5 minutes each.

-

Staining: Stain the slides with a DNA staining solution according to the manufacturer's instructions.

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to determine the percentage of DNA in the tail (% Tail DNA), tail length, and tail moment. At least 50-100 cells should be scored per sample.

Protocol 2: Detection of DNA Double-Strand Breaks using γ-H2AX Foci Formation Assay

Phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[2] Immunofluorescence staining of γ-H2AX allows for the visualization and quantification of DSBs as discrete nuclear foci.

Materials:

-

Cell culture plates or chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.25% Triton X-100 in PBS)

-

Blocking Buffer (1% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor® 488)

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Seeding and Treatment: Seed cells onto coverslips in a culture plate or in chamber slides and allow them to adhere. Treat cells with the desired concentrations of CEDC for the specified duration.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the anti-γ-H2AX primary antibody diluted in Blocking Buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorochrome-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

-

Image Analysis: Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software. Analyze at least 100 cells per sample.

Signaling Pathways and Experimental Workflows

CEDC-induced DNA damage triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

DNA Damage Response to CEDC

The primary sensors of DNA damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[1][3] ATM is primarily activated by DSBs, while ATR is activated by single-stranded DNA (ssDNA) regions that can arise from stalled replication forks or the processing of DNA adducts.

Experimental Workflow for Quantifying CEDC-Induced DNA Damage

The following diagram illustrates a typical workflow for quantifying DNA damage induced by CEDC.

References

- 1. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide kinetics of DNA excision repair in relation to chromatin state and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

5-(2-Chloroethyl)-2'-deoxycytidine for studying DNA repair pathways

An Application Note on the Use of 5-(2-Chloroethyl)-2'-deoxycytidine for Studying DNA Repair Pathways

Introduction

This compound (CedC) is a synthetic nucleoside analog designed for the investigation of DNA damage response (DDR) and repair mechanisms. Its chemical structure, featuring a deoxycytidine backbone and a reactive 2-chloroethyl group, allows it to function as a potent DNA damaging agent upon incorporation into the genome. Specifically, CedC is proposed to act as a prodrug that, once integrated into DNA, forms highly cytotoxic DNA interstrand crosslinks (ICLs). These lesions covalently link the two strands of the DNA double helix, posing a formidable block to essential cellular processes like DNA replication and transcription.[1][2][3][4]

The cellular response to ICLs is complex and involves multiple DNA repair pathways, most notably the Fanconi Anemia (FA) pathway.[5][6][7] The FA pathway is a specialized repair process that coordinates with homologous recombination (HR) and nucleotide excision repair (NER) to resolve ICLs and maintain genomic stability.[5] Consequently, CedC serves as a valuable tool for researchers to induce ICLs with spatiotemporal control, enabling detailed studies of the FA pathway, screening for inhibitors of ICL repair, and identifying synthetic lethal interactions in cancer cells deficient in specific DNA repair pathways.

This document provides detailed application notes on the mechanism of CedC, protocols for its use in key cellular assays, and representative data to guide researchers in its application.

Mechanism of Action

The proposed mechanism of action for CedC begins with its uptake by the cell and subsequent phosphorylation by cellular kinases to this compound triphosphate. This triphosphate form is then recognized by DNA polymerases and incorporated into newly synthesized DNA during replication.

Once incorporated, the 2-chloroethyl group is positioned to induce DNA damage. It is hypothesized to undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then attack a nucleophilic site on a neighboring base, most commonly the N7 position of a guanine residue on the opposite DNA strand. This reaction results in the formation of a stable covalent interstrand crosslink, which stalls replication forks and triggers the DNA damage response.

The Fanconi Anemia DNA Repair Pathway

The repair of ICLs is critically dependent on the Fanconi Anemia (FA) pathway.[7] The presence of an ICL-stalled replication fork leads to the recruitment of the FA core complex, a multi-protein ubiquitin ligase.[8] The core complex then monoubiquitinates the FANCD2-FANCI heterodimer, a key event that serves as a platform for the recruitment of downstream repair factors.[6][7][9] These factors include nucleases that incise the DNA backbone to "unhook" the crosslink, translesion synthesis (TLS) polymerases to bypass the lesion, and homologous recombination proteins to repair the resulting double-strand break and restore the original DNA sequence.[1]

Experimental Protocols

The following protocols are designed to assess the cellular response to CedC-induced DNA damage.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the cytotoxic effects of CedC.

Materials:

-

Cells of interest (e.g., wild-type and FA-deficient cell lines)

-

Complete cell culture medium

-

CedC stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-